![molecular formula C8H7ClO3S B2565171 Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate CAS No. 2027373-47-1](/img/structure/B2565171.png)
Ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate
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Overview
Description
“2-(2-chlorothiophen-3-yl)acetic acid” is a related compound with a CAS Number: 188718-23-2 . It has a molecular weight of 176.62 and is stored at 4 degrees Celsius.
Molecular Structure Analysis
The InChI code for “2-(2-chlorothiophen-3-yl)acetic acid” is 1S/C6H5ClO2S/c7-6-4 (1-2-10-6)3-5 (8)9/h1-2H,3H2, (H,8,9) .
Physical And Chemical Properties Analysis
“2-(2-chlorothiophen-3-yl)acetic acid” has a melting point of 90-94 degrees Celsius .
Scientific Research Applications
Organic Synthesis and Material Science
Catalytic Processes and Synthesis of Novel Compounds
Research demonstrates the use of similar ethyl 2-oxoacetate derivatives in catalytic asymmetric hydrogenation, showcasing their utility in synthesizing compounds with high enantiomeric excess. These processes are crucial for creating optically active pharmaceuticals and fine chemicals (Xiaoming Li et al., 2011).
Synthesis of 1,3,4-Oxadiazole Derivatives
Another application involves the synthesis and characterization of 1,3,4-oxadiazole derivatives, indicating the broad utility of ethyl 2-oxoacetate compounds in creating various heterocyclic compounds with potential pharmacological activities (D. Dewangan et al., 2015).
Medicinal Chemistry and Pharmacology
Anticancer Research
A study on ethyl 2-oxoacetate derivatives highlights their potential in anticancer activity, specifically targeting breast cancer cells. This showcases the role of such compounds in developing new chemotherapeutic agents (I. Ragavan et al., 2020).
Inhibitors for Protein-Tyrosine Phosphatase 1B
Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates were synthesized and evaluated as inhibitors for protein-tyrosine phosphatase 1B (PTP-1B), a target for type 2 diabetes and obesity treatments. This research underscores the significance of ethyl 2-oxoacetate derivatives in developing new therapeutic agents (G. Navarrete-Vázquez et al., 2012).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(2-chlorothiophen-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-2-12-8(11)6(10)5-3-4-13-7(5)9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYMFGOMUYPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(SC=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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